molecular formula C9H8BrF3O B8595120 MFCD25460287

MFCD25460287

Cat. No.: B8595120
M. Wt: 269.06 g/mol
InChI Key: ZAMLJWRQAZAASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD25460287 is a chemical compound identified by its MDL number, though its exact structural identity remains unspecified in publicly accessible literature. Based on analogous MDL-classified compounds (e.g., boronic acids, fluorinated heterocycles, or trifluoromethyl derivatives), it is hypothesized to be an organoboron or organofluorine compound with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit unique physicochemical properties, such as high bioavailability, metabolic stability, or catalytic activity, making them valuable in synthetic chemistry .

Key hypothetical properties (inferred from structurally similar compounds):

  • Molecular formula: Likely C₆–C₁₀ with halogen (Cl, Br, F) and/or boron substituents.
  • Molecular weight: ~200–350 g/mol.
  • LogP (partition coefficient): Moderate hydrophobicity (logP ~1.5–3.0), balancing solubility and membrane permeability.
  • Synthetic route: Possibly via Suzuki-Miyaura coupling (for boronic acids) or nucleophilic aromatic substitution (for fluorinated compounds) .

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3

InChI Key

ZAMLJWRQAZAASU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD25460287 typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

MFCD25460287 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a variety of substituted benzenemethanol compounds .

Mechanism of Action

The mechanism of action of MFCD25460287 involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can undergo radical reactions, where the trifluoromethyl group participates in the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)
  • Molecular formula : C₆H₅BBrClO₂.
  • Molecular weight : 235.27 g/mol.
  • Key properties :
    • High GI absorption and BBB permeability due to moderate logP (2.15) and TPSA (40.46 Ų).
    • Solubility: 0.24 mg/mL in aqueous solutions.
    • Synthetic method: Pd-catalyzed cross-coupling in THF/water .

Comparison with MFCD25460287 :

  • Structural differences : this compound may lack bromine/chlorine substituents or incorporate additional functional groups (e.g., fluorine), altering reactivity and stability.
  • Functional impact : Bromine/chlorine in CAS 1046861-20-4 enhances electrophilicity for Suzuki coupling, while fluorine in this compound could improve metabolic stability .
Functional Analog: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MDL MFCD00039227)
  • Molecular formula : C₁₀H₉F₃O.
  • Molecular weight : 202.17 g/mol.
  • Key properties :
    • High lipophilicity (logP ~2.5) due to trifluoromethyl groups.
    • Applications: Intermediate in agrochemical synthesis.
    • Synthetic method: Condensation of sulfonyl hydrazides with ketones .

Comparison with this compound :

  • Functional differences : Trifluoromethyl groups in CAS 1533-03-5 enhance resistance to enzymatic degradation, whereas this compound’s putative boronic acid moiety may enable catalytic or binding interactions (e.g., protease inhibition) .

Table 1. Comparative analysis of this compound and analogs

Property This compound (hypothetical) CAS 1046861-20-4 CAS 1533-03-5
Molecular weight (g/mol) ~250–300 235.27 202.17
LogP 1.8–2.5 2.15 2.5
TPSA (Ų) 35–45 40.46 17.07
Solubility (mg/mL) 0.1–0.5 0.24 <0.1
GI absorption High High Moderate
BBB permeability Yes Yes No
Synthetic complexity Moderate Low Moderate

Key findings :

  • Solubility : Boronic acids (CAS 1046861-20-4) exhibit better aqueous solubility than trifluoromethyl ketones (CAS 1533-03-5) due to polar B–O bonds.
  • Bioavailability : this compound’s hypothetical fluorine/boron hybrid structure may combine the metabolic stability of fluorinated compounds with the target-binding capability of boronic acids .

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